3-Nitro-2,4,5-triphenyl-1H-pyrrole
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Overview
Description
3-Nitro-2,4,5-triphenyl-1H-pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of three phenyl groups and a nitro group attached to the pyrrole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2,4,5-triphenyl-1H-pyrrole typically involves the Paal-Knorr synthesis, which is a well-known method for constructing pyrrole rings. The reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of an acid catalyst . Another method involves the reaction of benzil, ammonium acetate, and benzaldehyde under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2,4,5-triphenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The compound can undergo coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Coupling Reactions: Aryl halides, palladium catalyst.
Major Products Formed:
Reduction: 3-Amino-2,4,5-triphenyl-1H-pyrrole.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Biaryl derivatives.
Scientific Research Applications
3-Nitro-2,4,5-triphenyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Nitro-2,4,5-triphenyl-1H-pyrrole largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The phenyl groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function .
Comparison with Similar Compounds
2,4,5-Triphenyl-1H-pyrrole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1H-pyrrole: Lacks the phenyl groups, resulting in different biological and chemical properties.
2,4,5-Triphenylimidazole: Contains an imidazole ring instead of a pyrrole ring, leading to different reactivity and applications.
Uniqueness: 3-Nitro-2,4,5-triphenyl-1H-pyrrole is unique due to the combination of its nitro group and three phenyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Properties
CAS No. |
111029-14-2 |
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Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-nitro-2,4,5-triphenyl-1H-pyrrole |
InChI |
InChI=1S/C22H16N2O2/c25-24(26)22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23-21(22)18-14-8-3-9-15-18/h1-15,23H |
InChI Key |
GFBTWAULFIFZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=C2[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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